molecular formula C11H9ClO3S B14358516 2-Methoxynaphthalene-1-sulfonyl chloride CAS No. 96362-60-6

2-Methoxynaphthalene-1-sulfonyl chloride

Cat. No.: B14358516
CAS No.: 96362-60-6
M. Wt: 256.71 g/mol
InChI Key: CEGNBSMSFPXEET-UHFFFAOYSA-N
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Description

2-Methoxynaphthalene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group at the second position and a sulfonyl chloride group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxynaphthalene-1-sulfonyl chloride typically involves the sulfonation of 2-methoxynaphthalene followed by chlorination. One common method is to react 2-methoxynaphthalene with chlorosulfonic acid, which introduces the sulfonyl chloride group. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation and chlorination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxynaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Catalysts: Lewis acids, bases.

    Solvents: Organic solvents like dichloromethane, chloroform.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

Scientific Research Applications

2-Methoxynaphthalene-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxynaphthalene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various sulfonyl derivatives. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules, thereby modifying their chemical and physical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxynaphthalene-1-sulfonyl chloride is unique due to the presence of both a methoxy group and a sulfonyl chloride group on the naphthalene ring. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications where both electrophilic and nucleophilic sites are required .

Properties

CAS No.

96362-60-6

Molecular Formula

C11H9ClO3S

Molecular Weight

256.71 g/mol

IUPAC Name

2-methoxynaphthalene-1-sulfonyl chloride

InChI

InChI=1S/C11H9ClO3S/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)16(12,13)14/h2-7H,1H3

InChI Key

CEGNBSMSFPXEET-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)Cl

Origin of Product

United States

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